molecular formula C6H12O6 B12408892 D-Altrose-18O6

D-Altrose-18O6

Cat. No.: B12408892
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-MZUSITIPSA-N
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Description

D-Altrose-18O6 is a rare monosaccharide that has been isotopically labeled with oxygen-18. This compound is a derivative of D-altrose, an aldohexose sugar that is not commonly found in nature. The isotopic labeling with oxygen-18 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Altrose-18O6 can be synthesized through enzymatic and chemical methods. One common approach involves the use of D-glucose as a starting material, which is then converted to D-altrose through a series of isomerization reactions. The oxygen-18 labeling is typically introduced during the final steps of the synthesis, often through the use of isotopically labeled water (H2^18O) in the reaction medium .

Industrial Production Methods: Industrial production of this compound is less common due to the high cost of isotopically labeled reagents. advancements in biotechnological methods have made it possible to produce D-altrose from D-allulose using commercial glucose isomerase in a packed bed reactor. This method offers a continuous production system that can be adapted for the synthesis of isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions: D-Altrose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research purposes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield D-altaric acid, while reduction can produce D-altrose alcohol .

Scientific Research Applications

D-Altrose-18O6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Altrose-18O6 involves its interaction with specific enzymes and metabolic pathways. For example, D-altrose kinase converts D-altrose to D-altrose-6-phosphate, which is then isomerized to D-psicose-6-phosphate by D-altrose-6-phosphate isomerase. These intermediates are further metabolized in the glycolytic pathway .

Comparison with Similar Compounds

    D-Allose: A C-3 epimer of D-glucose with similar biological properties.

    D-Gulose: A C-4 epimer of D-galactose, also used in metabolic studies.

    D-Tagatose: A ketohexose with applications as a low-calorie sweetener.

Uniqueness: D-Altrose-18O6 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-MZUSITIPSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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